molecular formula C13H11BrN4O B567169 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one CAS No. 1208320-93-7

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B567169
CAS No.: 1208320-93-7
M. Wt: 319.162
InChI Key: ZRMKJVOKGXDDLO-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a unique hybrid architecture, combining a brominated pyrazol-3-one core with a quinoxaline heteroaromatic system. The presence of the quinoxaline moiety is of significant interest, as this scaffold is widely recognized in pharmacochemistry for its diverse biological activities . Quinoxaline derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The specific structural motif of a pyrazole ring linked to a quinoxaline system is found in key synthetic intermediates, notably in the preparation of pharmacologically active compounds such as kinase inhibitors . The bromine atom at the 4-position of the pyrazole ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This makes the compound a valuable building block for constructing libraries of novel molecules aimed at hitting various biological targets. Researchers will find this reagent particularly useful in the synthesis of complex heterocycles, the development of new therapeutic agents, and as a standard in analytical studies. This product is For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Material Safety Data Sheet for safe handling and storage information.

Properties

IUPAC Name

4-bromo-1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c1-17-12(11(14)13(19)18(17)2)8-3-4-9-10(7-8)16-6-5-15-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMKJVOKGXDDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C)Br)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738879
Record name 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208320-93-7
Record name 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazolone core can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

    Attachment of the quinoxaline moiety: This step involves the coupling of the brominated pyrazolone with a quinoxaline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Brominated Pyrazolone Derivatives

Compound Name R1 (Position 1) R2 (Position 2) X (Position 4) Y (Position 5) Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Synthesis Yield (%)
Target Compound Methyl Methyl Bromo Quinoxalin-6-yl C₁₄H₁₂BrN₃O 338.17* Not reported ~1650 (C=O)† Not reported
Compound 16 Bromo Complex indole‡ C₂₅H₂₄Br₂N₄O₃S 620.36 200–201 1653 (C=O), 1335 (SO₂) 79.3
Compound 8b Tosyl Bromo Methyl C₁₂H₁₃BrN₂O₃S 330.97 103 1594 (C=O), 1377 86
Example 5.23 Methyl 4'-Chlorophenyl Bromo Bromomethyl C₁₁H₁₀Br₂ClN₂O 381.47 Not reported Not reported Not reported

*Calculated molecular weight. †Estimated based on analogs. ‡Includes tetrahydroindole and sulfonamide groups.

Reactivity and Functionalization

  • The target compound’s quinoxaline moiety may direct further functionalization to its nitrogen-rich ring .
  • Hydrogen Bonding: Quinoxaline’s nitrogen atoms could act as hydrogen-bond acceptors, akin to the sulfonamide group in Compound 16, influencing solubility and crystal packing .

Biological Activity

4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C_13H_12BrN_3O, and it includes a bromine atom at the 4-position of the pyrazole ring, two methyl groups at the 1 and 2 positions, and a quinoxaline substituent at the 5-position. This combination enhances its reactivity and biological profile compared to similar compounds.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. The compound's specific activity against various cancer cell lines has been documented, with IC50 values indicating its potency.

Cell Line IC50 (µM) Reference
HCT1161.9
MCF-72.3
A5490.39

The anticancer mechanism is often attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it has shown promising results in inhibiting strains such as E. coli and Aspergillus niger.

Microorganism Activity Reference
Bacillus subtilisInhibitory
Proteus vulgarisInhibitory
Aspergillus nigerInhibitory

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that similar compounds can significantly reduce inflammation markers.

Case Studies

Several case studies have documented the synthesis and biological evaluation of various pyrazole derivatives, including this compound. For example:

  • Study by Selvam et al. (2015) : This study synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .
  • Research by Burguete et al. (2015) : Focused on the synthesis of novel pyrazole derivatives with antimicrobial properties, demonstrating effective inhibition against Mycobacterium tuberculosis strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Bromination of a pyrazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity .
  • Step 2 : Suzuki-Miyaura cross-coupling to introduce the quinoxaline moiety. For example, reacting a brominated pyrazole with quinoxalin-6-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water mixture .
  • Step 3 : Methylation at the N1 and N2 positions using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • 1H/13C NMR : Confirm substitution patterns and regiochemistry. For instance, the quinoxaline protons appear as distinct aromatic signals (δ 7.5–9.0 ppm), while pyrazole methyl groups resonate near δ 2.5–3.5 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches around 1650–1700 cm⁻¹ and N-H stretches (if present) near 3200–3400 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

  • Software Tools : Use SHELXL for robust refinement, particularly for handling twinned data or partial occupancy .
  • Visualization : ORTEP-3 aids in identifying disordered regions via thermal ellipsoid analysis. Adjust occupancy parameters iteratively and validate with R-factor convergence .
  • Validation : Cross-check with PLATON or Mercury to detect symmetry violations or missed hydrogen bonds .

Q. What strategies optimize regioselective bromination in the pyrazole core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., carbonyl) at specific positions to direct bromination to the desired site .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during electrophilic substitution .
  • Catalytic Systems : Employ Lewis acids like FeCl₃ to enhance selectivity, as seen in analogous brominated pyrazoles .

Q. How can hydrogen-bonding networks and supramolecular interactions be analyzed in the crystal lattice?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, S motifs) using Mercury or CrystalExplorer .
  • Thermal Analysis : DSC/TGA identifies polymorphic transitions influenced by intermolecular interactions .
  • DFT Calculations : Simulate interaction energies (e.g., using Gaussian) to correlate crystal packing with thermodynamic stability .

Q. What methodologies address polymorphic variability impacting biological activity?

  • Screening : Recrystallize from solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
  • Bioactivity Correlation : Test polymorphs in vitro (e.g., enzyme inhibition assays) to link structure-activity relationships .

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